2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine hydrochloride
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Overview
Description
2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine hydrochloride is an organic compound that features a boronic acid ester functional group
Preparation Methods
The synthesis of 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Borylation Reaction: The introduction of the boronic acid ester group is achieved through a borylation reaction. This involves the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Amine Introduction: The amine group is introduced through a substitution reaction, where an appropriate amine reacts with the intermediate compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Chemical Reactions Analysis
2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.
Hydrolysis: The boronic ester group can be hydrolyzed to form boronic acids.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Scientific Research Applications
2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicine: Boronic acid derivatives are being explored for their potential as enzyme inhibitors, which can be used in the treatment of various diseases.
Industry: It is used in the production of advanced materials and polymers, where the boronic ester group provides unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine hydrochloride can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in the compound of interest.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in organic synthesis, but with different reactivity and applications.
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: A more complex boronic ester with multiple boronic acid groups, used in advanced materials and polymer synthesis.
The uniqueness of this compound lies in its specific structure, which combines the boronic ester group with an amine and a methyl group, providing unique reactivity and applications in various fields.
Properties
IUPAC Name |
2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2.ClH/c1-14(2,11-18)12-8-7-9-13(10-12)17-19-15(3,4)16(5,6)20-17;/h7-10H,11,18H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDFYCPPXYJNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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